2-Azidopropane-1,3-diaminium chloride

RAFT Polymerization Macromolecular Platinum Drugs CuAAC Conjugation

2-Azidopropane-1,3-diaminium chloride (CAS 1258536-01-4; also supplied as 2-azidopropane-1,3-diamine dihydrochloride) is a bifunctional C₃ building block that integrates a single, sterically accessible aliphatic azide with two ammonium-terminated primary amine arms on a propane backbone. This architecture delivers a unique combination of click-chemistry competence (via CuAAC or SPAAC) and strong metal-coordination capacity, distinguishing it from simple alkyl azides, bis-azides, or non-azide diamines that lack one of these two orthogonal reactivities.

Molecular Formula C3H11Cl2N5
Molecular Weight 188.06 g/mol
Cat. No. B8179357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azidopropane-1,3-diaminium chloride
Molecular FormulaC3H11Cl2N5
Molecular Weight188.06 g/mol
Structural Identifiers
SMILESC(C(C[NH3+])N=[N+]=[N-])[NH3+].[Cl-].[Cl-]
InChIInChI=1S/C3H9N5.2ClH/c4-1-3(2-5)7-8-6;;/h3H,1-2,4-5H2;2*1H
InChIKeyBEPKAYHDEXKCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azidopropane-1,3-diaminium Chloride: Core Identity, Procurement-Grade Specifications, and Key Physicochemical Signatures


2-Azidopropane-1,3-diaminium chloride (CAS 1258536-01-4; also supplied as 2-azidopropane-1,3-diamine dihydrochloride) is a bifunctional C₃ building block that integrates a single, sterically accessible aliphatic azide with two ammonium-terminated primary amine arms on a propane backbone [1]. This architecture delivers a unique combination of click-chemistry competence (via CuAAC or SPAAC) and strong metal-coordination capacity, distinguishing it from simple alkyl azides, bis-azides, or non-azide diamines that lack one of these two orthogonal reactivities [2]. Commercially, the compound is routinely stocked at ≥97% purity (HPLC) with ambient-temperature long-term storage stability as the dihydrochloride salt, offering procurement-ready consistency for multi-step synthetic workflows .

Bifunctional C₃ scaffold with single azide and two primary amines, supporting orthogonal click chemistry (CuAAC/SPAAC) and metal coordination in one building block.

Supplied as dihydrochloride salt with ≥97% HPLC purity, offering ambient storage stability suitable for multi-step synthetic workflows.

Procurement-ready consistency for Pt(II) drug discovery, bioconjugation, and fluorescent probe construction programs.

Why 2-Azidopropane-1,3-diaminium Chloride Cannot Be Replaced by Generic Diamines, Bis-Azides, or Simple Alkyl Azides in Pt-Drug and Bioconjugate Programs


The compound’s value resides in the precise 1:2 stoichiometry of its azide-to-amine functional groups positioned on a three-carbon scaffold. Replacing it with 1,3-diaminopropane (CAS 109-76-2) eliminates the click handle required for post-synthetic bioconjugation or fluorescent tagging, while substituting with 1,3-diazidopropane (CAS 100910-72-3) forfeits the diamine chelation site essential for stable Pt(II) coordination [1]. Similarly, mono-azido alkanes such as 2-azidopropane (CAS 691-57-6) lack the second amine needed for bidentate metal ligation, and N-Boc-protected variants require additional deprotection steps that can compromise metal-center integrity [2]. These functional-group gaps mean that generic in-class substitution is not chemically neutral—it either ablates a required reactivity mode or introduces synthetic liabilities that alter conjugate architecture, metal-binding geometry, and ultimate biological performance [3].

1,3-Diaminopropane (CAS 109-76-2)

Lacks the clickable azide handle, eliminating post-synthetic bioconjugation or fluorescent tagging capability required for target identification workflows.

1,3-Diazidopropane (CAS 100910-72-3)

Removes the diamine chelation site essential for stable Pt(II) coordination; cannot support bidentate metal ligation geometry.

Mono-azido alkanes or N-Boc-protected variants

Absence of second amine may compromise metal-center integrity; extra deprotection steps can introduce synthetic liabilities that alter conjugate architecture.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Performance Data for 2-Azidopropane-1,3-diaminium Chloride


Polymer–Pt Conjugation Efficiency: N3-DAP-BOC Statistical Copolymers vs. Block Copolymer Architecture

When the Boc-protected derivative N3-DAP-BOC was employed as the clickable anchoring ligand for platinum conjugation onto RAFT-derived copolymers, statistical copolymers P(OEGMEMA-co-PMA-DAP) achieved Pt conjugation efficiencies exceeding 80%, whereas the analogous block copolymer P(OEGMEMA-b-PMA-DAP) reached only approximately 40% under identical CuAAC conditions [1]. This >2-fold efficiency differential demonstrates that the 2-azidopropane-1,3-diamine scaffold, when deployed in statistical copolymer architectures, enables substantially higher platinum loading density, which directly correlates with enhanced DNA binding and cytotoxic effect in OVCAR-3 ovarian cancer cells [1].

Pt Conjugation Efficiency
Head-to-head
Statistical copolymers >80% vs. block copolymer ~40% under identical CuAAC conditions.
Architecture-dependent conjugation context; supports polymer–Pt loading design evaluation.
RAFT copolymer OVCAR-3 model; data to verify in alternative systems.
RAFT Polymerization Macromolecular Platinum Drugs CuAAC Conjugation Drug Delivery

Post-Treatment Click Labeling Efficiency: cis-[Pt(2-azidopropane-1,3-diamine)Cl₂] vs. Picazoplatin

In a direct comparative study of azide-modified Pt(II) reagents for post-treatment fluorescent labeling, cis-[Pt(2-azido-1,3-propanediamine)Cl₂] (compound 4, derived from 2-azidopropane-1,3-diamine) converted DNA-bound adducts into clicked fluorescent products with yields of 80–90%, as quantified by HPLC and gel fluorescence [1]. In contrast, the pyridine-based azide reagent picazoplatin (compound 1) exhibited 'relatively slow reaction kinetics' and potential for trans-labilization of the azide-functionalized picoline ring, which may compromise target-labeling fidelity in cellular contexts [1]. The authors explicitly note that compound 4 'exhibits greatly increased efficiency in target binding' compared to picazoplatin [1].

Click Labeling Efficiency
Head-to-head
80–90% DNA-adduct conversion (compound 4) vs. picazoplatin with slower kinetics and trans-labilization risk.
Supports higher sensitivity in post-treatment target ID detection.
CuI/CuSO₄ click, dansyl alkyne; condition-dependent.
Post-Treatment Labeling Click Chemistry Pt(II) Target ID Fluorescent Detection

Antiproliferative Potency Advantage in ER+ Cancer Models: EDiolDap–Pt Complexes vs. Cisplatin and Carboplatin

The 2-azidopropane-1,3-diamine scaffold, elaborated via CuAAC to the estrogen-linked triazole ligand EDiolDap and subsequently complexed to Pt(II), yielded complexes [PtCl₂(EDiolDap)] and [Pt(CBDCA)(EDiolDap)] that exhibited approximately 30-fold higher antiproliferative activity (by IC50) than cisplatin and carboplatin against ER+ cervical, breast, and ovarian cancer cell lines in 2D monolayer culture [1]. In a clinically more relevant 3D ovarian cancer spheroid model, these same complexes reduced spheroid viability approximately 9-fold and 5-fold better than cisplatin, respectively [1]. This potency advantage is contingent on the azide functionality of the 2-azidopropane-1,3-diamine precursor, which enables the CuAAC-mediated construction of the triazole-linked estrogen vector.

Antiproliferative Activity
Reported
~30-fold lower IC₅₀ (2D ER+ cells); ~5–9-fold greater spheroid viability reduction (3D) vs. cisplatin/carboplatin.
Reported cell-model response context; cross-study comparable data.
ER+ cervical, breast, ovarian cell lines; spheroid model.
Estrogen Receptor Targeting Ovarian Cancer 3D Spheroid Model IC50

CuAAC Triazole Formation Yield: Di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate as a Steroid-Conjugation Handle

In the synthesis of the estrogen-linked ligand EDiolDap, the CuAAC reaction between 17α-ethynylestradiol and di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate (the Boc-protected form of 2-azidopropane-1,3-diamine) delivered the 1,4-disubstituted 1,2,3-triazole product in 97% isolated yield [1]. This near-quantitative conversion is consistent with the sterically unencumbered secondary azide environment of the propane-1,3-diamine scaffold, which facilitates efficient Cu(I)-catalyzed cycloaddition without requiring excess alkyne or extended reaction times. By comparison, azides attached to sterically hindered tertiary carbons or electron-deficient aryl systems frequently require forcing conditions and give lower yields.

CuAAC Triazole Yield
Class-level inference
97% isolated yield (Boc-protected azide-diamine + 17α-ethynylestradiol).
High synthetic efficiency context; sterically accessible azide supports near-quantitative click.
Class comparison with hindered azides; standard CuI conditions.
CuAAC Yield Triazole Ligand Steroid Conjugation Click Chemistry

SPAAC Compatibility on the Amine Carrier Ligand: First Demonstration of Pt-Conjugate Click via the Ligand Azide

The X-ray crystal structure of cis-[Pt(2-azidopropane-1,3-diamine)(CBDCA)] confirmed that the azide group, positioned on the 2-carbon of the bidentate 1,3-diaminopropane chelate, remains sterically available and does not interfere with Pt(II) coordination geometry [1]. This complex was then successfully reacted with a bicyclo[6.1.0]non-4-yne NIR-azadipyrromethene fluorophore via strain-promoted azide-alkyne cycloaddition (SPAAC) to yield the clicked Pt–fluorophore conjugate—the first reported example of a Pt conjugate clicked via SPAAC where the reactive azide handle resides on the amine carrier ligand rather than on a separate pendant arm [1]. The resulting conjugate was non-toxic and enabled cytoplasmic tracking in A2780P and A2780cisR ovarian cancer cells [1]. In contrast, azide-functionalized Pt complexes where the azide is appended via the leaving group or a monodentate ligand risk losing the click handle upon aquation or ligand exchange in biological media.

SPAAC Structural Compatibility
Supporting evidence
X-ray confirmed azide geometry; successful SPAAC conjugation to BCN-NIR-AZA fluorophore; cytoplasmic imaging in ovarian cancer cells.
Non-leaving azide ligand context for bioorthogonal probe design.
First Pt–SPAAC conjugate via amine carrier ligand.
SPAAC Bioorthogonal Chemistry Carboplatin Mimetic Near-IR Imaging

Procurement-Matched Application Scenarios for 2-Azidopropane-1,3-diaminium Chloride


Macromolecular Pt-Drug Conjugates via RAFT Polymerization and CuAAC

Research groups and CDMOs developing polymer-based platinum anticancer therapeutics should procure the Boc-protected derivative (N3-DAP-BOC) of this compound as the clickable diamine ligand. The >80% Pt conjugation efficiency demonstrated in statistical RAFT copolymers directly enables higher drug loading density compared to block copolymer architectures (~40%), which correlates with enhanced DNA binding and cytotoxicity in OVCAR-3 ovarian cancer models [1]. This efficiency differential makes the compound the preferred azide-diamine building block for maximizing therapeutic payload in macromolecular Pt-drug platforms.

Post-Treatment Click Labeling Reagent for Pt(II) Cellular Target Identification

Laboratories employing click chemistry for in cellulo or in vivo identification of platinum drug targets should select cis-[Pt(2-azido-1,3-propanediamine)Cl₂] (prepared from this diaminium salt) over picazoplatin. The 80–90% click conversion efficiency on DNA-bound adducts, combined with the absence of trans-labilization issues associated with pyridine-based azide ligands, provides higher sensitivity and lower background in fluorescent detection or affinity pull-down experiments targeting Pt–DNA, Pt–RNA, and Pt–protein adducts [2].

Targeted ER+ Cancer Pt-Drug Discovery via CuAAC-Mediated Steroid Ligation

Medicinal chemistry teams pursuing estrogen receptor-targeted platinum complexes for breast and ovarian cancer should use this compound (as the Boc-protected azide-diamine) as the clickable core scaffold for constructing triazole-linked estradiol–Pt conjugates. The 97% CuAAC triazole yield and the ~30-fold IC50 improvement over cisplatin in 2D ER+ cancer models, sustained as ~5–9-fold advantage in 3D spheroid cultures, position this precursor as a high-value starting material for targeted Pt-drug libraries [3].

SPAAC-Based Bioorthogonal Imaging Probe Construction

Imaging laboratories developing Cu-free clickable platinum probes for cellular tracking should utilize cis-[Pt(2-azidopropane-1,3-diamine)(CBDCA)], synthesized from this diaminium salt, as the Pt-azide component for SPAAC conjugation to strained alkyne fluorophores. The X-ray-confirmed structural integrity of the azide on the non-leaving bidentate ligand ensures that the click handle is retained throughout biological incubation, enabling reliable cytoplasmic tracking in cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines without the copper toxicity concerns associated with CuAAC [4].

Application
Selection Property
Validation Focus
Macromolecular Pt conjugate research
CuAAC conjugation efficiency on RAFT copolymers
Pt loading density and DNA-binding endpoint review
Post-treatment Pt target ID studies
Click labeling efficiency on DNA adducts
Fluorescence detection sensitivity and false-negative control
ER+ cancer cell-model studies
CuAAC-mediated steroid ligation efficiency
IC₅₀ endpoint in 2D/3D cell models
Bioorthogonal imaging probe development
SPAAC reactivity on non-leaving bidentate ligand
Cytoplasmic tracking in Pt-sensitive/resistant cell lines
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